molecular formula C16H19ClN2O3S B2694705 3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide CAS No. 1286732-41-9

3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide

Cat. No.: B2694705
CAS No.: 1286732-41-9
M. Wt: 354.85
InChI Key: JWIWIQBORGNLHR-UHFFFAOYSA-N
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Description

3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide is a high-purity, research-grade chemical compound from the benzenesulfonamide class. Benzenesulfonamide derivatives represent a significant scaffold in medicinal chemistry and are extensively investigated for their potential to interact with various biological targets . These compounds have shown promise in the development of therapeutic agents for a range of disorders, including as modulators of cystic fibrosis transmembrane conductance regulator (CFTR) and for the treatment of conditions such as epilepsy and convulsions . The structural motif of a sulfonamide group linked to substituted aromatic and heterocyclic rings, as seen in this compound, is often explored for its ability to confer selectivity and potency in pharmacological research . The specific substitution pattern on this molecule—featuring a chloro group, a methoxy group, a cyclopropylamine, and a 1-methyl-1H-pyrrole moiety—suggests potential for unique binding characteristics and mechanism of action, which merits further scientific exploration. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening in drug discovery campaigns. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any form of human or animal use.

Properties

IUPAC Name

3-chloro-N-cyclopropyl-4-methoxy-N-[(1-methylpyrrol-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c1-18-9-3-4-13(18)11-19(12-5-6-12)23(20,21)14-7-8-16(22-2)15(17)10-14/h3-4,7-10,12H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIWIQBORGNLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide, with the CAS number 1286732-41-9 and a molecular weight of 354.9 g/mol, is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activities, mechanisms of action, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C16H19ClN2O3S. Its structure includes a chloro group, a cyclopropyl moiety, and a methoxy group attached to a benzenesulfonamide framework. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.

PropertyValue
Molecular Formula C16H19ClN2O3S
Molecular Weight 354.9 g/mol
CAS Number 1286732-41-9

Biological Activity

Recent studies have indicated that compounds structurally related to this compound exhibit a range of biological activities:

  • Anticancer Activity : Research has shown that similar sulfonamide derivatives possess significant anticancer properties. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
  • Antibacterial Activity : Compounds in this class have been studied for their antibacterial properties. They have shown moderate to strong activity against gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections .
  • Enzyme Inhibition : Some studies have indicated that related compounds can inhibit key enzymes involved in cancer metabolism and progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

Case Studies and Research Findings

Several studies provide insight into the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A study evaluated a series of sulfonamide derivatives for their anticancer effects against multiple human cancer cell lines, reporting significant growth inhibition with some compounds exhibiting IC50 values as low as 5 µM .
  • Antibacterial Screening : Another research project focused on synthesizing new sulfonamide derivatives showed promising antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds displaying minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Inhibition of Enzymatic Activity : A study involving docking simulations revealed that certain derivatives could effectively bind to target enzymes like HDACs, suggesting a mechanism for their anticancer effects .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

Anticancer Activity

Research has shown that compounds similar to 3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide can inhibit cancer cell proliferation. The structural features of this compound may allow it to interfere with cellular pathways involved in tumor growth. For instance, sulfonamide derivatives have been noted for their ability to inhibit carbonic anhydrase, which is often upregulated in cancer cells .

Antimicrobial Properties

Sulfonamide derivatives are known for their antimicrobial effects. The presence of the methoxy group and the chloro substituent can enhance the compound's ability to disrupt bacterial cell functions, potentially making it effective against various pathogens. Preliminary studies suggest that similar compounds have shown significant activity against Gram-positive and Gram-negative bacteria .

Analgesic and Anti-inflammatory Effects

There is evidence indicating that compounds with similar structural motifs possess analgesic properties. Research into related benzenesulfonamides has demonstrated their effectiveness in reducing pain and inflammation, suggesting that this compound may have similar applications in pain management .

Case Studies and Research Findings

Several studies have explored the efficacy of sulfonamide derivatives, including those structurally related to this compound:

StudyFocusFindings
Liaras et al. (2014)Antibacterial activityIdentified thiazole compounds with potent antimicrobial properties comparable to standard antibiotics .
Recent Analgesic StudiesPain managementDemonstrated effective analgesic properties in animal models, supporting further exploration of similar compounds for pain relief .
Anticancer ResearchTumor inhibitionFound that structurally similar sulfonamides inhibited tumor growth in vitro, suggesting potential applications in cancer therapy .

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide?

The compound is typically synthesized via a multi-step sequence involving sulfonylation, nucleophilic substitution, and cyclopropane functionalization. Key steps include:

  • Sulfonamide formation : Reacting 3-chloro-4-methoxybenzenesulfonyl chloride with cyclopropylamine in the presence of a base (e.g., potassium carbonate) under anhydrous conditions .
  • N-Alkylation : Introducing the (1-methyl-1H-pyrrol-2-yl)methyl group via alkylation using a halogenated precursor (e.g., chloromethylpyrrole) in acetonitrile or DMF, with controlled heating to avoid side reactions .
  • Purification : Solid-phase extraction (SPE) using HLB cartridges (conditioned with methanol and water) is recommended to isolate intermediates and final products .

Q. What analytical techniques are critical for characterizing this compound?

  • LC-MS : For molecular weight confirmation and purity assessment. Use reverse-phase C18 columns with methanol/water gradients and formic acid as a mobile phase additive .
  • NMR : ¹H/¹³C NMR to verify regioselectivity of substitution and cyclopropane geometry. Deuterated DMSO or CDCl₃ is preferred for solubility .
  • X-ray crystallography : To resolve ambiguities in stereochemistry, particularly for the cyclopropyl and pyrrole moieties .

Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?

  • Glassware deactivation : Treat glassware with 5% dimethyldichlorosilane in toluene to prevent analyte adsorption .
  • Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., cyclopropane ring formation) .
  • Storage : Store intermediates at −18°C in amber vials under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can low yields in the N-alkylation step be addressed?

Low yields often stem from steric hindrance at the sulfonamide nitrogen. Mitigation strategies include:

  • Catalytic additives : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction kinetics .
  • Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to improve nucleophilicity of the pyrrole-methylamine intermediate .
  • Temperature control : Gradual heating (40–60°C) minimizes decomposition of the alkylating agent .

Q. What experimental approaches resolve contradictions in biological activity data for this compound?

Discrepancies in activity assays (e.g., enzyme inhibition) may arise from:

  • Batch variability : Implement QC protocols (HPLC purity >98%, ICP-MS for metal contaminants) to ensure consistency .
  • Target specificity : Use isothermal titration calorimetry (ITC) to validate binding affinities and rule off-target effects .
  • Metabolic stability : Perform microsomal stability assays (e.g., rat liver microsomes) to assess whether metabolites interfere with activity .

Q. How can computational modeling guide the design of analogs with improved properties?

  • Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with target enzymes (e.g., sulfotransferases) .
  • QSAR models : Corrogate topological polar surface area (TPSA, ~86 Ų) and logP (~3) with permeability data to optimize bioavailability .
  • DFT calculations : Analyze electronic effects of substituents (e.g., chloro vs. methoxy) on sulfonamide reactivity .

Q. What methodologies validate the stability of this compound under physiological conditions?

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via LC-MS .
  • Photostability : Use a solar simulator (UV-Vis irradiation) to assess light sensitivity, particularly for the pyrrole moiety .
  • Long-term storage : Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life .

Methodological Considerations

Q. How to troubleshoot poor solubility in aqueous buffers for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • pH adjustment : Prepare stock solutions in PBS (pH 7.4) or acetate buffer (pH 5.0) depending on the sulfonamide’s pKa (~6.5) .

Q. What strategies minimize byproduct formation during sulfonylation?

  • Stoichiometry control : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to prevent di-sulfonylation .
  • Temperature modulation : Maintain reaction temperatures below 0°C to suppress hydrolysis of the sulfonyl chloride .

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